2-Bromo-3,3,3-trifluoroprop-1-ene
CAS No.: 1514-82-5
Cat. No.: VC20958855
Molecular Formula: C3H2BrF3
Molecular Weight: 174.95 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1514-82-5 |
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Molecular Formula | C3H2BrF3 |
Molecular Weight | 174.95 g/mol |
IUPAC Name | 2-bromo-3,3,3-trifluoroprop-1-ene |
Standard InChI | InChI=1S/C3H2BrF3/c1-2(4)3(5,6)7/h1H2 |
Standard InChI Key | QKBKGNDTLQFSEU-UHFFFAOYSA-N |
SMILES | C=C(C(F)(F)F)Br |
Canonical SMILES | C=C(C(F)(F)F)Br |
Physical and Chemical Properties
2-Bromo-3,3,3-trifluoroprop-1-ene exhibits distinct physical and chemical characteristics that influence its handling, storage, and applications. The compound presents as a clear, colorless liquid at standard conditions, with specific physical parameters that have been thoroughly documented .
Physical Properties
The physical properties of 2-Bromo-3,3,3-trifluoroprop-1-ene are summarized in the following table:
Chemical Properties and Reactivity
2-Bromo-3,3,3-trifluoroprop-1-ene demonstrates several key chemical characteristics that determine its reactivity profile. The compound is stable under standard conditions but is classified as extremely flammable, necessitating appropriate safety precautions during handling and storage . It shows incompatibility with strong oxidizing agents, which could lead to hazardous reactions .
Regarding solubility, the compound is soluble in most organic solvents but immiscible with water, reflecting its lipophilic character . This solubility profile aligns with its LogP value of 2.7, indicating moderate lipophilicity that impacts its environmental behavior and biological interactions.
The compound's chemical structure, containing a vinyl bromine and a trifluoromethyl group, makes it particularly valuable in chemical synthesis. The vinyl bromine represents an excellent leaving group in various substitution reactions, while the trifluoromethyl group contributes to the unique electronic and steric properties that can be transferred to complex molecular structures.
Synthesis Methods
Industrial Synthesis Approaches
The commercial production of 2-Bromo-3,3,3-trifluoroprop-1-ene typically employs dehydrohalogenation strategies starting from halogenated precursors. The primary industrial synthesis route utilizes 1,2-dibromo-3,3,3-trifluoropropane as the starting material .
A documented synthesis procedure involves the following steps:
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A solution of 26.5% sodium hydroxide (60g, 0.39 mol) is prepared in a three-neck round bottom flask equipped with appropriate apparatus
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Trioctylmethylammoniumchloride (3g, 0.00742 mol), also known as Aliquat 336, is added as a phase-transfer catalyst
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The reaction mixture is heated to 50°C under agitation
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2,3-dibromo-1,1,1-trifluoropropane (50g, 0.1953 mol) is added gradually
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After complete addition, the temperature is raised to 70°C
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The product distills at a vapor temperature of 33-34°C and is collected
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The final product is obtained with 80.46% yield and 99.20% purity
This synthesis approach utilizes basic elimination chemistry, where the sodium hydroxide facilitates the removal of HBr from the dibromo precursor, generating the desired alkene. The phase-transfer catalyst enhances the reaction efficiency by facilitating interaction between the organic substrate and the aqueous base.
Industrial and Laboratory Applications
2-Bromo-3,3,3-trifluoroprop-1-ene serves various important functions across industrial sectors and laboratory research settings, with applications leveraging its unique structural features and reactivity profile.
Industrial Applications
In industrial contexts, the compound functions primarily as:
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An intermediate in the production of organofluorine compounds, contributing to the growing field of fluorine chemistry in material science and pharmaceutical development
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A monomer in fluoropolymer production, where its incorporation can impart desirable properties such as chemical resistance, thermal stability, and low surface energy to the resulting materials
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A component in fire suppression systems, where it can be added to N₂ gas to enhance fire suppression efficiency through chemical and physical flame inhibition mechanisms
Laboratory and Research Applications
In laboratory settings, 2-Bromo-3,3,3-trifluoroprop-1-ene serves as:
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A trifluoromethylated synthetic building block for the synthesis of trifluoromethyl-substituted molecules, which are increasingly important in pharmaceutical and agrochemical development
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A reagent in scientific research and development, particularly in studies exploring novel fluorination methodologies
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A substrate for investigating organometallic reactions, especially those involving transition metal catalysis where the vinyl bromine can participate in coupling reactions
Recent research has demonstrated the compound's utility in reactions with 2-nitroimino-imidazolidine, yielding addition products that retain the bromine functionality, thereby offering opportunities for further downstream diversification through additional transformations . This capability makes the compound particularly valuable in multi-step synthesis strategies where selective functionalization is desired.
Environmental Impact and Biodegradability
Biodegradation Assessment
Comprehensive environmental testing has been conducted to evaluate the biodegradability of 2-Bromo-3,3,3-trifluoroprop-1-ene. Research by Huntingdon Life Sciences employed the Sealed-Vessel CO₂ Evolution test following established protocols including U.S. EPA OPPTS Method 835.3140 and OECD Test Guideline 310 .
The methodology involved:
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Preparing test groups containing mineral salts medium, activated sludge inoculum, and 2-Bromo-3,3,3-trifluoroprop-1-ene at a concentration of 10 mg C/L
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Including appropriate control groups and a positive control containing sodium benzoate
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Incubating the mixtures for 28 days at 22±2°C on a reciprocating shaker
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Measuring CO₂ production throughout the test period as an indicator of biodegradation
Results from this study indicated that 2-Bromo-3,3,3-trifluoroprop-1-ene produced CO₂ equivalent to, at most, 1.1% of the theoretical maximum by Day 21 . According to established criteria, substances are considered readily biodegradable only if CO₂ production equals or exceeds 60% of the theoretical value within ten days of the level achieving 10% .
Environmental Persistence
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